5-Bromo-3-iodo-1H-indole
Description
Significance of the Indole (B1671886) Moiety in Organic Synthesis and Heterocyclic Chemistry
The indole moiety is a privileged heterocyclic scaffold, forming the structural core of numerous biologically active compounds and functional materials. researchgate.netbohrium.comirjmets.comsemanticscholar.orgrsc.org Its unique electronic properties, arising from the fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring, make it a versatile precursor in organic synthesis. irjmets.com This structural motif is found in the essential amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and a multitude of alkaloids and pharmaceuticals. irjmets.compcbiochemres.comnih.gov The ability to functionalize the indole core at various positions allows for the fine-tuning of its biological and chemical properties, making it an indispensable tool for medicinal chemists and material scientists. semanticscholar.org
The synthesis of the indole nucleus has been a subject of extensive research, leading to the development of numerous named reactions such as the Fischer, Leimgruber-Batcho, and Reissert syntheses. researchgate.netbohrium.comsemanticscholar.org Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and C-H activation, have further expanded the synthetic chemist's toolbox for creating diverse and complex indole derivatives. researchgate.netbohrium.comsemanticscholar.org
Overview of Halogenated Indoles in Contemporary Chemical Research
Halogenated indoles represent a significant class of compounds in modern chemical research, with applications spanning from medicinal chemistry to materials science. nih.govacs.orgresearchgate.netmdpi.com The introduction of halogen atoms onto the indole ring can profoundly influence the molecule's physical, chemical, and biological properties. Halogens can alter the electronic nature of the indole system, enhance metabolic stability, and provide handles for further synthetic transformations, most notably in cross-coupling reactions. mdpi.com
Polyhalogenated indoles, in particular, have been isolated from natural sources, such as marine algae, and have demonstrated a range of biological activities including antifungal and cytotoxic effects. acs.orgresearchgate.net In synthetic chemistry, the regioselective halogenation of indoles is a key strategy for creating versatile intermediates. organic-chemistry.org The differential reactivity of various halogens (F, Cl, Br, I) allows for sequential and site-selective functionalization, enabling the construction of highly substituted and complex indole derivatives.
Strategic Importance of 5-Bromo-3-iodo-1H-indole within Dihalogenated Indole Systems
Within the diverse family of dihalogenated indoles, this compound holds a position of strategic importance. The presence of two different halogen atoms at distinct positions on the indole scaffold provides a platform for orthogonal chemical transformations. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) than the carbon-bromine bond. This differential reactivity allows for the selective functionalization at the C-3 position while leaving the C-5 bromine atom intact for subsequent transformations.
This "two-stage" functionalization capability makes this compound a highly valuable building block for the synthesis of complex, polysubstituted indoles. It enables the controlled and stepwise introduction of different substituents, a crucial aspect in the systematic exploration of structure-activity relationships in drug discovery and the development of novel functional materials. The synthesis of this specific dihalogenated indole has been a focus of methodological development, aiming for efficient and high-yielding routes. organic-chemistry.org
| Property | Value | Reference |
| Chemical Formula | C8H5BrIN | synquestlabs.com |
| Molecular Weight | 321.94 g/mol | synquestlabs.com |
| CAS Number | 868694-19-3 | synquestlabs.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVXFHJBHFPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595868 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-19-3 | |
| Record name | 5-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-indole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Orthogonal Reactivity and Advanced Chemical Transformations of 5 Bromo 3 Iodo 1h Indole
Differentiating Reactivity of Bromine and Iodine Substituents
The utility of 5-bromo-3-iodo-1H-indole as a synthetic intermediate is primarily derived from the significant difference in reactivity between the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more reactive than the C-Br bond towards oxidative addition to a palladium(0) center, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. This reactivity trend (I > Br > Cl) is well-established and allows for the selective functionalization at the C-3 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations.
The disparity in the reactivity of the C-I and C-Br bonds in this compound can be strategically exploited to perform sequential, one-pot, or stepwise cross-coupling reactions. By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, it is possible to first induce a reaction at the more labile C-3 iodo-substituted position. Following this initial transformation, the reaction conditions can be modified to facilitate a second coupling reaction at the less reactive C-5 bromo-substituted position. This stepwise approach enables the introduction of two different functionalities onto the indole (B1671886) scaffold in a controlled and predictable manner. For instance, a Sonogashira coupling can be performed selectively at the C-3 position, and the resulting 3-alkynyl-5-bromo-1H-indole can then be subjected to a Suzuki-Miyaura coupling to introduce an aryl group at the C-5 position. This sequential functionalization is a powerful tool for the synthesis of complex, multi-substituted indole derivatives.
The orthogonal nature of the two halogen substituents in this compound directly enables the regioselective functionalization of the C-3 and C-5 positions. The initial, more facile reaction will almost exclusively occur at the C-3 position due to the greater reactivity of the iodide. This high degree of regioselectivity is crucial for avoiding the formation of undesired isomers and simplifying the purification of the reaction products. The bromine at the C-5 position essentially acts as a placeholder or a latent reactive site that can be addressed in a subsequent synthetic step. This ability to selectively modify each position independently is a key advantage in the construction of complex molecular architectures where the precise placement of different substituents is critical for the desired biological activity or material properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a direct route to a wide array of functionalized indole derivatives. The choice of the specific cross-coupling reaction, in conjunction with the inherent differential reactivity of the halogen substituents, allows for a modular and highly adaptable approach to the synthesis of complex indole-based molecules.
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for the introduction of alkynyl moieties onto the indole core. Due to the high reactivity of the C-I bond, the Sonogashira coupling of this compound with various terminal alkynes proceeds with excellent regioselectivity at the C-3 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N). The milder reaction conditions required for the coupling at the C-I bond allow the C-Br bond to remain unreacted, yielding 3-alkynyl-5-bromo-1H-indoles in good to excellent yields. These intermediates can then be used in subsequent coupling reactions at the C-5 position.
Table 1: Examples of Sonogashira Coupling Reactions with this compound Derivatives
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 5-Bromo-3-(phenylethynyl)-1H-indole | 95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT | 5-Bromo-3-((trimethylsilyl)ethynyl)-1H-indole | 92 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | DMF | 40 | 3-(5-Bromo-1H-indol-3-yl)prop-2-yn-1-ol | 88 |
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the formation of biaryl structures. In the case of this compound, the Suzuki-Miyaura coupling can be performed sequentially. The first coupling occurs selectively at the C-3 position with an arylboronic acid under relatively mild conditions. The resulting 3-aryl-5-bromo-1H-indole can then undergo a second Suzuki-Miyaura coupling at the C-5 position, often requiring more forcing conditions such as higher temperatures or a more active catalyst system, to yield a 3,5-diaryl-1H-indole. This stepwise approach allows for the synthesis of unsymmetrically substituted diarylindoles.
Table 2: Sequential Suzuki-Miyaura Coupling Reactions of a this compound Derivative
| Step | Reactant | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 5-Bromo-3-iodo-1-tosyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 5-Bromo-3-phenyl-1-tosyl-1H-indole | 91 |
| 2 | 5-Bromo-3-phenyl-1-tosyl-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 3-Phenyl-5-(4-methoxyphenyl)-1-tosyl-1H-indole | 85 |
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. Similar to the Sonogashira and Suzuki-Miyaura couplings, the Stille reaction exhibits a strong dependence on the nature of the halogen, with the reactivity order being I > Br. Consequently, it is expected that the Stille coupling of this compound with an organostannane would proceed with high regioselectivity at the C-3 position under appropriate conditions. While specific examples for this compound are not extensively documented in the literature, the established principles of Stille coupling reactions suggest that a selective reaction at the C-I bond is highly feasible. This would allow for the introduction of a wide variety of organic groups, including alkyl, vinyl, and aryl moieties, at the C-3 position, while preserving the C-5 bromine for subsequent functionalization. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent like toluene or THF.
Table 3: Postulated Regioselective Stille Coupling with this compound
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Postulated Product |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 80-100 | 5-Bromo-3-vinyl-1H-indole |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | THF | 80-100 | 5-Bromo-3-phenyl-1H-indole |
| 3 | Trimethyl(thien-2-yl)stannane | Pd(dppf)Cl₂ | DMF | 90-110 | 5-Bromo-3-(thien-2-yl)-1H-indole |
Heck Reaction and Oxidative Heck Reaction Strategies
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool for the modification of halogenated indoles. organic-chemistry.org For dihalogenated indoles like this compound, the reaction can be directed to selectively occur at the more reactive C-I bond. This selectivity allows for the introduction of a vinyl group at the C3 position while leaving the C5-bromo substituent intact for subsequent transformations.
Studies on similar halo-indoles have demonstrated that high conversions in Heck cross-coupling reactions can be achieved. For instance, near-quantitative cross-coupling of iodo- and bromo-indoles with various alkenes is possible using a Na2PdCl4/sSPhos catalytic system under microwave heating. nih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the established principles of Heck reactions on halo-indoles suggest a high potential for selective vinylation at the C3 position.
The oxidative Heck reaction is an evolution of the classical Heck reaction that involves the C-H functionalization of an arene and its coupling with an alkene. rsc.org This approach can offer alternative pathways for the functionalization of the indole nucleus. Ligand development has been crucial in controlling the regioselectivity of oxidative Heck reactions on indoles, allowing for a switch between C2 and C3 functionalization. rsc.org While direct applications on this compound are not specified, the methodologies developed for other indole substrates could potentially be adapted. nih.gov
Table 1: Heck Reaction Strategies for Halogenated Indoles
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Pd(OAc)2/Ligand | Halo-indole, Alkene | Classical Heck reaction conditions. |
| Na2PdCl4/sSPhos | 5-Iodo-indole or 5-Bromo-indole, Alkene | High conversion under microwave heating. nih.gov |
| Pd(II) catalysts | Indole, Alkene | Oxidative Heck reaction via C-H activation. rsc.org |
Carbon-Hydrogen (C-H) Functionalization of Indoles
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including indoles. chim.itresearchgate.netumich.edu This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
Direct C-H Activation at Pyrrole (B145914) (C2, C3) and Benzene (B151609) (C4-C7) Moieties
The indole nucleus possesses several C-H bonds that can be targeted for functionalization. The C-H bonds on the pyrrole ring (C2 and C3) are generally more reactive than those on the benzene ring (C4, C5, C6, and C7) due to the electron-rich nature of the pyrrole moiety. chim.it Direct C-H activation can be achieved using various transition metal catalysts, with the regioselectivity often being a significant challenge.
For halogenated indoles, the electronic effects of the halogen substituents can influence the reactivity and regioselectivity of C-H activation. While specific studies on the direct C-H activation of this compound are not detailed, research on related indole derivatives provides insights into the potential reactivity. nih.govacs.org
Directing Group-Assisted C-H Functionalization Strategies
To overcome the challenge of regioselectivity in C-H functionalization, the use of directing groups has become a widely adopted strategy. nih.govnih.govrsc.org A directing group, typically a functional group attached to the indole nitrogen or at the C3 position, can coordinate to the metal catalyst and direct the C-H activation to a specific position, often ortho to the directing group.
For instance, a formyl group at the C3 position of an indole can direct C4-arylation. acs.org Similarly, other directing groups can be employed to target C2, C4, or C7 positions. nih.govchemrxiv.org While these strategies have been extensively developed for a range of indole substrates, their application to this compound would require consideration of the interplay between the directing group and the existing halogen substituents. A rhodium(III)-catalyzed C-H activation at the C4-position of indole has been achieved using a weakly coordinating trifluoroacetyl group as a directing group. rsc.org
Table 2: Directing Group Strategies for Indole C-H Functionalization
| Directing Group Position | Targeted C-H Position | Catalyst |
|---|---|---|
| C3 (e.g., formyl, acetyl) | C2, C4 | Palladium |
| N1 (various groups) | C2, C7 | Palladium, Rhodium |
| C3 (e.g., trifluoroacetyl) | C4 | Rhodium(III) |
Nucleophilic and Electrophilic Substitution Reactions on Halogenated Indoles
The indole nucleus can undergo both nucleophilic and electrophilic substitution reactions, although the electron-rich nature of the ring generally favors electrophilic attack. uoanbar.edu.iq The presence of halogen atoms can significantly influence the reactivity and regioselectivity of these reactions.
Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position. However, since this position is already substituted in this compound, electrophilic attack would be directed to other positions on the pyrrole or benzene ring, influenced by the electronic effects of the bromo and iodo substituents.
Nucleophilic aromatic substitution (SNA r) on the indole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring. acs.org The halogen atoms themselves can be the site of nucleophilic substitution, particularly when activated by adjacent electron-withdrawing groups or through transition-metal catalysis. The C-I bond is generally more susceptible to nucleophilic attack than the C-B bond. Research on the nucleophilic substitution of iodoindoles has been reported, demonstrating the feasibility of displacing the iodine atom with various nucleophiles. semanticscholar.org
Cascade and Multicomponent Reactions Involving Halogenated Indole Precursors
The strategic placement of two different halogen atoms on the indole scaffold, as seen in this compound, opens up a vast landscape for the construction of complex molecular architectures through cascade and multicomponent reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this approach, allowing for selective and sequential transformations in a single pot. This orthogonal reactivity enables the stepwise introduction of diverse functionalities, leading to the efficient synthesis of highly substituted and fused indole derivatives.
The higher reactivity of the C-I bond at the 3-position of the indole ring, compared to the C-Br bond at the 5-position, allows for a predictable and controlled reaction sequence. This is particularly evident in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to trigger a cascade of reactions, where the product of the first coupling event becomes the substrate for the subsequent transformation.
A notable example of this strategy is the sequential Sonogashira and Suzuki cross-coupling reactions performed on 5-bromo-3-iodoindoles. researchgate.net This approach allows for the introduction of an alkynyl substituent at the 3-position, followed by the installation of an aryl or heteroaryl group at the 5-position, all in a one-pot fashion. This methodology provides a streamlined route to a wide array of functionalized indoles, which are of significant interest as potential 5-HT receptor ligands. researchgate.net
The general scheme for such a sequential coupling is depicted below:
Scheme 1: Sequential Sonogashira and Suzuki Cross-Coupling of this compound
Caption: A representative scheme for the one-pot sequential Sonogashira-Suzuki cross-coupling of this compound, highlighting the selective reaction at the C-I bond followed by the C-Br bond.
Detailed research findings have demonstrated the feasibility and efficiency of such cascade processes. The initial Sonogashira coupling is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. Once the first coupling is complete, the second catalyst system and reagents for the Suzuki coupling are introduced into the same reaction vessel, often with a change in temperature to promote the reaction at the less reactive C-Br bond. nih.gov
The following interactive data table summarizes the results of sequential Sonogashira-Suzuki reactions with 5-bromo-3-iodoindoles, showcasing the versatility of this approach in generating a library of disubstituted indole derivatives. researchgate.net
| Entry | R¹ (Alkyne) | R² (Boronic Acid) | Product | Yield (%) |
| 1 | Phenylacetylene | Phenylboronic acid | 5-Phenyl-3-(phenylethynyl)-1H-indole | 75 |
| 2 | 1-Hexyne | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-(hex-1-yn-1-yl)-1H-indole | 68 |
| 3 | Trimethylsilylacetylene | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-3-((trimethylsilyl)ethynyl)-1H-indole | 82 |
| 4 | Cyclopropylacetylene | 3-Pyridinylboronic acid | 5-(Pyridin-3-yl)-3-(cyclopropylethynyl)-1H-indole | 65 |
Beyond sequential cross-coupling reactions, the dihalogenated indole core can serve as a linchpin in more complex multicomponent reactions. These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer a high degree of atom economy and synthetic efficiency. For instance, a one-pot, three-component synthesis of highly functionalized bis-indoles has been developed, showcasing the power of multicomponent strategies in indole chemistry. nih.gov While not starting from this compound, these methodologies highlight the potential for designing novel multicomponent reactions that could exploit the unique reactivity of this precursor.
The development of cascade and multicomponent reactions involving halogenated indole precursors like this compound is a rapidly evolving field. The ability to orchestrate a series of bond-forming events in a single pot not only simplifies synthetic procedures but also provides rapid access to novel chemical space. This is particularly valuable in the context of drug discovery and materials science, where the efficient generation of molecular diversity is a key objective. Future research in this area is likely to focus on the development of novel catalytic systems that can control the selectivity of these complex transformations with even greater precision, as well as the application of these methods to the synthesis of complex natural products and functional materials.
Computational and Theoretical Investigations of 5 Bromo 3 Iodo 1h Indole
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. rsc.orgresearchgate.net For 5-Bromo-3-iodo-1H-indole, DFT calculations would be instrumental in elucidating the influence of the bromo and iodo substituents on the indole (B1671886) ring's electron distribution and its susceptibility to chemical reactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
For this compound, the introduction of halogen substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This is a consequence of the halogens' inductive electron-withdrawing nature. Theoretical studies on halogenated heterocycles have demonstrated that increasing the halogen substitution generally leads to a stabilization of the frontier orbitals. researchgate.net The HOMO-LUMO gap is a key determinant of a molecule's reactivity; a smaller gap generally implies higher reactivity. While specific values for this compound are not available, a comparative analysis with related compounds would be insightful.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Indoles (Theoretical Values)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.5 to -6.0 | -0.5 to 0.0 | 5.0 to 6.0 |
| 5-Bromoindole | Lower than Indole | Lower than Indole | Likely smaller than Indole |
| 3-Iodoindole | Lower than Indole | Lower than Indole | Likely smaller than Indole |
| This compound | Expected to be lower than single-halogenated indoles | Expected to be lower than single-halogenated indoles | Anticipated to be smaller than single-halogenated indoles |
Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted aromatic compounds. Precise values require specific DFT calculations for each molecule.
The aromaticity of the indole ring is a key feature contributing to its stability and chemical properties. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are commonly employed to quantify the degree of aromaticity. mdpi.com The introduction of halogen substituents can influence the aromatic character of the indole system. While the core aromaticity is expected to be retained in this compound, the electron-withdrawing nature of the halogens might lead to subtle changes in the electron delocalization within the bicyclic ring system.
In terms of conformational stability, the indole ring itself is planar and rigid. The primary conformational considerations for this compound would revolve around the orientation of the N-H proton. For the unsolvated molecule, a planar conformation is expected to be the most stable.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. acs.orgnih.gov
The indole ring is known to undergo electrophilic substitution, predominantly at the C3 position. ic.ac.ukresearchgate.net However, in this compound, the C3 position is already occupied by an iodine atom. This directs our attention to other potential reaction sites and mechanisms.
One important reaction for 3-haloindoles is their participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are catalyzed by transition metals. nih.gov Computational studies can elucidate the intricate steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. For this compound, the C-I bond is generally more reactive than the C-Br bond in such reactions. DFT calculations could be used to model the transition states for the oxidative addition of a palladium catalyst to both the C-I and C-Br bonds, thereby predicting the selectivity of the reaction.
Another potential reaction pathway is electrophilic substitution at other positions of the indole ring. Computational analysis of the transition states for electrophilic attack at various positions (e.g., C2, C4, C6) would reveal the most favorable reaction pathway. ic.ac.uk The stability of the resulting intermediates (sigma complexes) can be calculated to rationalize the observed regioselectivity. masterorganicchemistry.com
Regioselectivity is a critical aspect of the chemical reactivity of substituted aromatic compounds. Computational methods can predict the most likely sites for chemical reactions. nih.govarxiv.orgnih.govsemanticscholar.org For this compound, several factors will influence the regioselectivity of its reactions.
For nucleophilic substitution reactions, particularly those involving transition metal catalysis, the relative reactivity of the C-I and C-Br bonds is key. As mentioned, the C-I bond is typically more susceptible to oxidative addition.
Table 2: Predicted Regioselectivity for Reactions of this compound
| Reaction Type | Predicted Major Product(s) | Rationale |
| Electrophilic Aromatic Substitution | Substitution at C4 and/or C6 | The bromine at C5 directs ortho and para. The pyrrole (B145914) ring is deactivated by the C3-iodo group. |
| Palladium-catalyzed Cross-Coupling | Reaction at the C3-Iodo position | The C-I bond is generally more reactive than the C-Br bond in oxidative addition. |
Note: These predictions are based on established principles of organic reactivity and would require confirmation through specific computational studies.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. nih.govacs.orgnih.govaip.org
For this compound, MD simulations could be employed to study its behavior in different solvents. The simulations would reveal how solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and reactivity. While the indole core is rigid, the simulations can provide information on the dynamics of the N-H bond and its hydrogen bonding interactions with solvent molecules. This is particularly relevant for understanding reaction mechanisms in solution, as solvent effects can significantly alter reaction barriers and pathways.
MD simulations, in conjunction with quantum mechanical calculations (QM/MM methods), can also be used to model enzymatic reactions involving indole derivatives. nih.gov While no specific studies on this compound in a biological context are available, this approach is generally applicable to understanding how such molecules might interact with biological targets.
Applications in Chemical Biology and Methodological Development
Development of Indole-Based Chemical Probes
Fluorescent and Colorimetric Sensing Platforms
There is no specific research available demonstrating the use of 5-Bromo-3-iodo-1H-indole as a scaffold for creating fluorescent or colorimetric sensing platforms.
Molecular Recognition and Imaging Tools in Research Contexts
The application of this compound in the development of molecular recognition or imaging tools is not documented in the available literature.
High-Throughput Screening (HTS) Methodologies in Indole (B1671886) Chemistry Research
Screening for Enzymatic Activity Modulators
There are no published studies that identify this compound or its direct derivatives as modulators of enzymatic activity discovered through high-throughput screening.
Methodologies for Ligand-Protein Interaction Studies
Methodologies for studying ligand-protein interactions using this compound have not been described in the scientific literature.
Combinatorial Synthesis and Library Generation for HTS Applications
While the structure of this compound, with two different halogen atoms, theoretically lends itself to combinatorial synthesis, there is no specific documentation of its use in generating chemical libraries for HTS applications.
Indole Scaffold Utilization in Complex Molecule and Natural Product Synthesis
The strategic placement of two distinct halogen atoms on the indole scaffold, as seen in this compound, presents a versatile platform for the construction of complex molecular architectures and the synthesis of natural product analogues. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization through various cross-coupling reactions. This enables the introduction of diverse substituents at both the C3 and C5 positions of the indole core, paving the way for the synthesis of highly decorated and potentially bioactive molecules.
While specific examples detailing the multi-step synthesis of complex natural products starting directly from this compound are not extensively documented in publicly available literature, the synthetic potential of this building block can be inferred from the well-established reactivity of halo-indoles in modern organic synthesis. The presence of both a bromine and an iodine atom allows for a programmed, stepwise introduction of different molecular fragments, a key strategy in the efficient synthesis of complex targets.
The C3-iodo substituent is typically more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, compared to the C5-bromo substituent. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org This reactivity difference can be exploited to first introduce a substituent at the C3 position, leaving the C5-bromo group intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.
For instance, a Sonogashira coupling could be performed selectively at the C3 position to introduce an alkyne moiety, a versatile functional group that can undergo further transformations. organic-chemistry.orgresearchgate.netwikipedia.org Subsequently, a Suzuki coupling could be carried out at the C5 position to introduce an aryl or heteroaryl group. wikipedia.orgnih.govnih.gov This one-pot, two-step sequence would allow for the rapid construction of a 3,5-disubstituted indole with distinct functionalities.
The following interactive data table summarizes potential synthetic transformations of this compound, illustrating its utility as a versatile building block in the synthesis of more complex molecules. The examples provided are representative of the types of reactions that are well-precedented for halo-indoles and highlight the potential for selective functionalization.
Interactive Data Table: Potential Synthetic Transformations of this compound
| Coupling Partner | Reaction Type | Position of Initial Reaction | Potential Product Structure |
| Phenylacetylene | Sonogashira Coupling | C3 | 5-Bromo-3-(phenylethynyl)-1H-indole |
| Phenylboronic acid | Suzuki Coupling | C3 | 5-Bromo-3-phenyl-1H-indole |
| Styrene | Heck Reaction | C3 | 5-Bromo-3-(2-phenylvinyl)-1H-indole |
| Aniline | Buchwald-Hartwig Amination | C3 | 5-Bromo-3-(phenylamino)-1H-indole |
| Phenylboronic acid (after initial C3 functionalization) | Suzuki Coupling | C5 | 3-Substituted-5-phenyl-1H-indole |
The ability to perform sequential, site-selective cross-coupling reactions on the this compound scaffold makes it a highly valuable, albeit under-documented, precursor for the synthesis of complex indole alkaloids and other natural product families. The indole core is a privileged scaffold in medicinal chemistry, and the ability to precisely control the introduction of substituents at multiple positions is of paramount importance for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-3-iodo-1H-indole?
- Methodological Answer : The synthesis typically involves electrophilic halogenation or functionalization of indole derivatives. For example:
- Electrophilic iodination : Reacting 5-bromoindole with iodine in the presence of a catalyst (e.g., AlCl₃ or I₂ in acetonitrile) under controlled temperatures (40–80°C) .
- N-Acylation : As demonstrated in , N-acylation of 5-bromoindole derivatives with iodobenzoyl groups can introduce iodine at the 3-position via coupling reactions .
- Alkylation : Alkylation using alkyl halides (e.g., 1-iodobutane) in anhydrous DMSO with NaH as a base yields N-alkylated derivatives .
Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (e.g., δ 7.23–7.75 ppm) and substituents (e.g., methylthio groups at δ 2.5 ppm) confirm regiochemistry .
- 13C NMR : Signals for quaternary carbons (e.g., C-Br at δ 121–135 ppm) and iodine-substituted carbons (δ 110–128 ppm) validate substitution patterns .
- 19F NMR : Used if fluorinated analogs are synthesized (e.g., δ -114.65 ppm for fluorine in triazole derivatives) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of halogenated indoles. Avoid inhalation and skin contact .
- Waste Disposal : Follow institutional protocols for halogenated organic waste, including neutralization before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing substituents to this compound?
- Methodological Answer :
- Catalyst Screening : shows iodine (10 mol%) in acetonitrile at 40°C yields 98% product in 5 hours, outperforming FeCl₃ or p-TsOH .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution, while PEG-400 improves solubility in click chemistry reactions .
- Temperature Control : Elevated temperatures (80°C) reduce reaction time but may increase side reactions; mid-range (40°C) balances efficiency and selectivity .
Q. What methodologies resolve contradictions in crystallographic data analysis for halogenated indoles?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction) and OLEX2 for structure validation and visualization .
- Data Validation : Cross-check hydrogen bonding and torsion angles with literature (e.g., C–I bond lengths should align with standard values of ~2.10 Å) .
- Twinned Data : Apply SHELXL’s TWIN/BASF commands to model twinning in high-symmetry crystals .
Q. How do structural modifications at the 3-position of 5-Bromo-1H-indole impact biological activity?
- Methodological Answer :
- Methylthio vs. Iodo Groups : Methylthio derivatives (C9H8BrNS) show higher solubility, whereas iodine enhances halogen bonding in enzyme inhibition .
- Triazole Derivatives : Click chemistry-derived triazoles (e.g., 5-bromo-3-triazolylindoles) exhibit improved pharmacokinetic profiles due to increased π-stacking interactions .
- Biological Assays : Compare IC₅₀ values against control compounds in enzyme inhibition studies (e.g., Flt3 kinase assays) .
Q. What strategies validate the purity of this compound in multi-step syntheses?
- Methodological Answer :
- Chromatography : Use flash column chromatography (hexane/EtOAc gradients) to isolate intermediates .
- Spectroscopic Purity : Ensure NMR peaks lack splitting (≥95% purity) and HRMS matches theoretical [M+H]+ values (e.g., 385.0461) .
- Crystallography : Single-crystal XRD (e.g., CCDC-2191474) confirms molecular geometry and absence of co-crystallized impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
